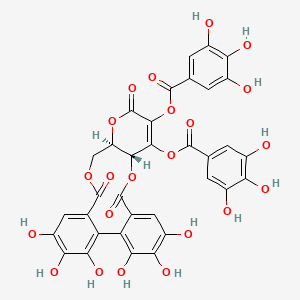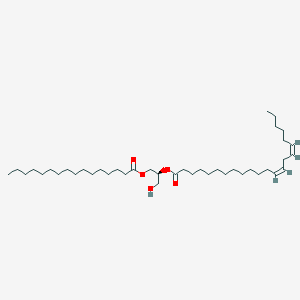
cis-4,5-Dihydroxy-4,5-dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.
Scientific Research Applications
Environmental Impact and Biodegradation
Cis-4,5-Dihydroxy-4,5-dihydropyrene has been studied in the context of environmental science, particularly regarding its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Li et al. (1996) found this compound as a metabolite in the bacterial transformation of pyrene in marine environments, indicating its involvement in natural degradation processes (Li et al., 1996). Additionally, Heitkamp et al. (1988) reported its formation as a microbial ring-oxidation product during the degradation of pyrene by Mycobacterium species, further demonstrating its significance in the microbial catabolism of PAHs (Heitkamp et al., 1988).
Chemical Synthesis and Stereochemistry
The synthesis and stereochemical properties of this compound and related compounds have been a subject of interest. Bodwell et al. (2001) explored the synthesis of cis-10b,10c-dimethyl-10b,10c-dihydropyrene, providing insights into the structural characteristics of such compounds (Bodwell et al., 2001). Additionally, Yagi et al. (2008) conducted stereoselective syntheses to reassign configurations of cis and trans-N6-deoxyadenosine adducts derived from related polycyclic compounds, highlighting the complexity and importance of stereochemistry in these systems (Yagi et al., 2008).
Biological Effects and Interactions
The biological effects and interactions of this compound have been studied to some extent. For instance, Chang et al. (1979) examined the mutagenicity and cytotoxicity of benzo[a]pyrene 4,5-oxide, derived from cis-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, revealing insights into its biological activity and potential health implications (Chang et al., 1979).
Applications in Bioremediation
The role of this compound in bioremediation has also been explored. Jin et al. (2016) investigated the degradation of pyrene by Pseudomonas sp. JPN2, where this compound was identified as an intermediate, providing insights into its potential applications in the bioremediation of aromatic contaminants (Jin et al., 2016).
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16+ |
InChI Key |
NIUGQCSXPHANNG-IYBDPMFKSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)



![(6aS)-3-[3-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1240848.png)


![1-[2-(4-Benzyl-phenoxy)-ethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B1240853.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12,15-triacetyloxy-9-[(E)-3-(4-benzoylphenyl)prop-2-enoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1240854.png)
![[7-hydroxy-1-(1-hydroxyethyl)-8-methyl-6-oxo-1,2,3,8,10,11-hexahydro-6H-benzo[cd]pyrano[3,4-g]pyrrolo[1,2-a]indol-10-yl]acetic acid](/img/structure/B1240855.png)
![4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid](/img/structure/B1240859.png)



